4-Ethoxynaphthalene-1-sulfonamide
Overview
Description
4-Ethoxynaphthalene-1-sulfonamide is an organic compound characterized by the presence of an ethoxy group attached to a naphthalene ring, which is further substituted with a sulfonamide group. This compound is typically a white to off-white solid and is known for its limited solubility in water but moderate solubility in organic solvents such as ethanol, benzene, and toluene .
Mechanism of Action
Target of Action
The primary target of 4-Ethoxynaphthalene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial DNA synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway . This disruption leads to a decrease in the production of nucleic acids, such as DNA or RNA, which are vital for bacterial replication . As a result, the bacterial growth is halted .
Pharmacokinetics
It is known that sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts the replication of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of sulfonamides can be influenced by factors such as pH levels, presence of organic matter, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxynaphthalene-1-sulfonamide generally involves the sulfonation of 4-ethoxynaphthalene followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: 4-Ethoxynaphthalene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Amidation: The resulting sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 4-ethoxynaphthalene-1-amine.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Ethoxynaphthalene-1-sulfonamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxynaphthalene-1-sulfonamide
- 4-Propoxynaphthalene-1-sulfonamide
- 4-Butoxynaphthalene-1-sulfonamide
Comparison
4-Ethoxynaphthalene-1-sulfonamide is unique due to its specific ethoxy substitution, which can influence its solubility, reactivity, and biological activity compared to its analogs. For example, the ethoxy group may provide a balance between hydrophilicity and lipophilicity, potentially enhancing its interaction with biological targets .
Properties
IUPAC Name |
4-ethoxynaphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOCTKNVWWZVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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